molecular formula C6H4F3NO2 B13008169 (NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine

Cat. No.: B13008169
M. Wt: 179.10 g/mol
InChI Key: QVQLJOCUHRMGAE-BJMVGYQFSA-N
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Description

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine is a compound that features a trifluoromethyl group attached to a furan ring, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine typically involves the reaction of 2,2,2-trifluoroethylamine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5(10-11)4-2-1-3-12-4/h1-3,11H/b10-5+

InChI Key

QVQLJOCUHRMGAE-BJMVGYQFSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(F)(F)F

Canonical SMILES

C1=COC(=C1)C(=NO)C(F)(F)F

Origin of Product

United States

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